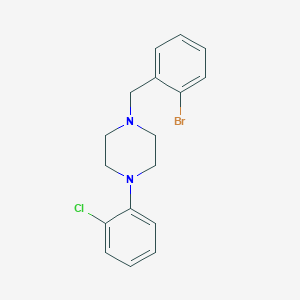![molecular formula C21H11F5O3 B4984041 1-methyl-3-[(pentafluorobenzyl)oxy]-6H-benzo[c]chromen-6-one](/img/structure/B4984041.png)
1-methyl-3-[(pentafluorobenzyl)oxy]-6H-benzo[c]chromen-6-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-methyl-3-[(pentafluorobenzyl)oxy]-6H-benzo[c]chromen-6-one is a chemical compound that has been synthesized and studied for its potential applications in scientific research. This compound is also known as PFB-ME and has been found to have a range of biochemical and physiological effects. In
作用機序
PFB-ME inhibits HDAC activity by binding to the active site of the enzyme. This binding prevents the enzyme from accessing its substrate and carrying out its normal function of removing acetyl groups from histones. As a result, the acetylation status of histones is altered, leading to changes in gene expression.
Biochemical and Physiological Effects
The biochemical and physiological effects of PFB-ME are still being studied. However, it has been shown to have anti-inflammatory and anti-tumor properties in vitro and in vivo. PFB-ME has also been found to induce cell cycle arrest and apoptosis in cancer cells.
実験室実験の利点と制限
One of the main advantages of PFB-ME is its specificity for HDACs. Unlike other HDAC inhibitors, PFB-ME does not inhibit other enzymes that are important for cell function. This specificity makes PFB-ME a valuable tool for studying the role of HDACs in various biological processes.
However, there are also limitations to using PFB-ME in lab experiments. One limitation is its solubility in water. PFB-ME is highly hydrophobic and requires the use of organic solvents for its preparation and use in experiments. This can make it difficult to use in certain experimental systems.
将来の方向性
There are several future directions for research on PFB-ME. One area of interest is in the development of PFB-ME analogs with improved solubility and bioavailability. Another area of interest is in the study of PFB-ME in combination with other drugs for cancer treatment. Additionally, more research is needed to fully understand the biochemical and physiological effects of PFB-ME and its potential therapeutic applications.
Conclusion
In conclusion, PFB-ME is a promising compound for scientific research with potential applications in epigenetics and cancer treatment. Its specificity for HDACs makes it a valuable tool for studying the role of these enzymes in biological processes. However, there are also limitations to its use in lab experiments, such as its solubility in water. Further research is needed to fully understand the biochemical and physiological effects of PFB-ME and its potential therapeutic applications.
合成法
The synthesis of PFB-ME involves the reaction of 1-methyl-6H-benzo[c]chromen-6-one with pentafluorobenzyl bromide in the presence of a base such as potassium carbonate. The resulting compound is then purified using column chromatography to obtain the final product. This synthesis method has been optimized to produce high yields of PFB-ME with good purity.
科学的研究の応用
PFB-ME has been found to have a range of scientific research applications. One of the most promising applications is in the field of epigenetics. PFB-ME has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a key role in regulating gene expression. By inhibiting HDAC activity, PFB-ME can alter the epigenetic landscape of cells and potentially lead to the discovery of new therapeutic targets for diseases such as cancer.
特性
IUPAC Name |
1-methyl-3-[(2,3,4,5,6-pentafluorophenyl)methoxy]benzo[c]chromen-6-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H11F5O3/c1-9-6-10(28-8-13-16(22)18(24)20(26)19(25)17(13)23)7-14-15(9)11-4-2-3-5-12(11)21(27)29-14/h2-7H,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSSVARSMJDLTSH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC2=C1C3=CC=CC=C3C(=O)O2)OCC4=C(C(=C(C(=C4F)F)F)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H11F5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![diethyl {[butyl(cyclopropylcarbonyl)amino]methyl}phosphonate](/img/structure/B4983962.png)
![6-(1,1-dimethylpropyl)-2-[(3-methyl-4-nitrobenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B4983979.png)
![3,7-dichloro-6-methoxy-N-[3-(trifluoromethyl)phenyl]-1-benzothiophene-2-carboxamide](/img/structure/B4983989.png)
![N-[2-(4-methylphenoxy)ethyl]-4-nitrobenzenesulfonamide](/img/structure/B4983994.png)
![N~1~-(4-ethoxyphenyl)-N~2~-(4-methoxyphenyl)-N~2~-[(4-methyl-3-nitrophenyl)sulfonyl]glycinamide](/img/structure/B4983998.png)
![3-bromo-N-{[(2-chloro-5-nitrophenyl)amino]carbonothioyl}benzamide](/img/structure/B4984010.png)

![ethyl (2-{[4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butanoyl]amino}-1,3-thiazol-4-yl)acetate](/img/structure/B4984023.png)
![N-(3-chloro-4-fluorophenyl)-N-[2-(3,4-dihydro-2(1H)-isoquinolinyl)-2-oxoethyl]methanesulfonamide](/img/structure/B4984031.png)


![N-(1-phenylethyl)-2-{4-[(2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)methyl]phenoxy}acetamide](/img/structure/B4984040.png)
![2-chloro-N-{2-[(3-methoxyphenyl)acetyl]-1,2,3,4-tetrahydro-7-isoquinolinyl}benzamide](/img/structure/B4984043.png)
![5-(1,3-benzodioxol-5-yl)-3-{[4-(diphenylmethyl)-1-piperazinyl]carbonyl}-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine](/img/structure/B4984051.png)